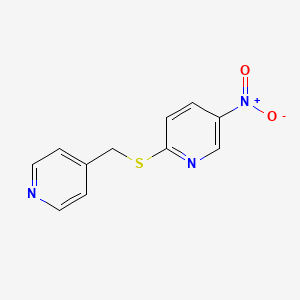
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 5-position and a pyridin-4-ylmethylsulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the pyridin-4-ylmethylsulfanyl group.
Industrial Production Methods
Industrial production methods for 5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methods minimize the accumulation of potentially explosive intermediates and allow for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles such as amines and thiols. Reaction conditions typically involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include amino-substituted pyridines and various derivatives with functional groups introduced through substitution reactions .
Scientific Research Applications
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate signaling pathways and induce cellular responses such as autophagy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitropyridine derivatives such as 3-nitropyridine and 4-nitropyridine, as well as pyridine derivatives with different substituents at the 2-position .
Uniqueness
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine is unique due to the presence of both a nitro group and a pyridin-4-ylmethylsulfanyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
881225-59-8 |
|---|---|
Molecular Formula |
C11H9N3O2S |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
5-nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H9N3O2S/c15-14(16)10-1-2-11(13-7-10)17-8-9-3-5-12-6-4-9/h1-7H,8H2 |
InChI Key |
YOIPPPVUWOOQQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCC2=CC=NC=C2 |
solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


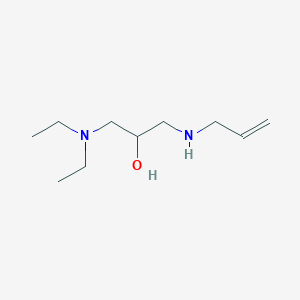
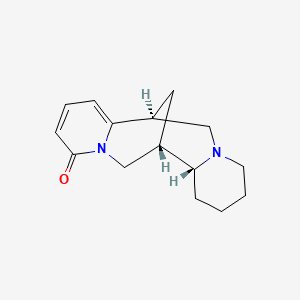
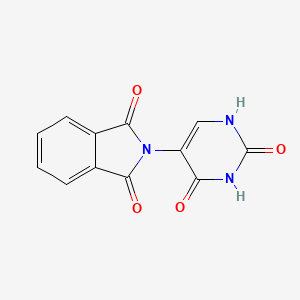
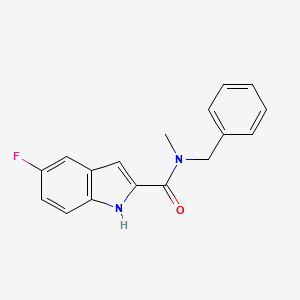
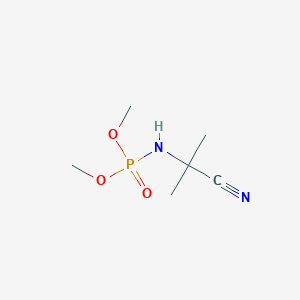
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)

![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)

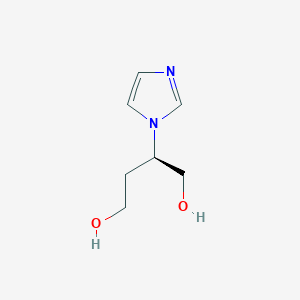
![N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide](/img/structure/B14171494.png)

![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)
